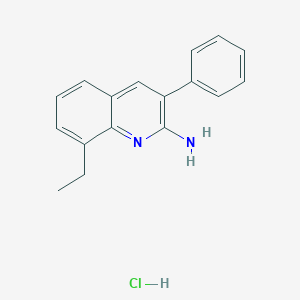
2-Amino-8-ethyl-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-8-ethyl-3-phenylquinoline hydrochloride involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to form the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Amino-8-ethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Amino-8-ethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-8-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-8-ethyl-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:
- 2-Amino-3-phenylquinoline hydrochloride
- 8-Ethyl-3-phenylquinoline hydrochloride
- 2-Aminoquinoline hydrochloride
These compounds share similar structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties .
Biological Activity
2-Amino-8-ethyl-3-phenylquinoline hydrochloride is a synthetic compound characterized by its unique quinoline structure, which has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H18ClN
- Molecular Weight : 284.78 g/mol
- Structure : The compound features an amino group at position 2 and an ethyl group at position 8 of the quinoline ring, contributing to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
- Antiviral Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. Key observations include:
- Substituent Effects : Variations in substituents on the quinoline ring significantly impact the compound's potency and selectivity towards different biological targets. For example, introducing electron-withdrawing groups can enhance antiviral activity while minimizing cytotoxicity .
| Compound Name | CAS Number | Molecular Formula | Notable Features |
|---|---|---|---|
| 2-Amino-3-methylquinoline | 36926-84-8 | C10H9N | Smaller structure; different substituents |
| 2-Amino-3-phenyquinoline | 948294-31-3 | C15H12N | Lacks ethyl substitution; different biological activity |
| 2-Amino-3-methylphenylquinoline | 1172880-06-6 | C12H12N | Contains methyl group; distinct reactivity |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Forming the quinoline core through cyclization of appropriate precursors.
- Functional Group Modifications : Introducing amino and ethyl groups via alkylation or amination reactions.
- Purification Techniques : Employing recrystallization or chromatography to achieve high purity for biological testing.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy :
- Anticancer Research :
- Enzyme Interaction Studies :
Properties
CAS No. |
1170972-53-8 |
|---|---|
Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
8-ethyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-2-12-9-6-10-14-11-15(17(18)19-16(12)14)13-7-4-3-5-8-13;/h3-11H,2H2,1H3,(H2,18,19);1H |
InChI Key |
GCHGJYVDCBNQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















